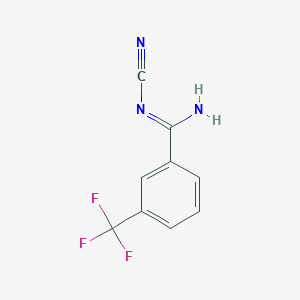

N-Cyano-3-(trifluoromethyl)benzamidine

Description

N-Cyano-3-(trifluoromethyl)benzamidine is a substituted benzamidine derivative characterized by a cyano (-CN) group attached to the amidine nitrogen and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. Its synthesis typically involves condensation reactions, halogenation, and cross-coupling strategies, as exemplified by the preparation of structurally related trifluoromethyl-substituted imidazoles (). The trifluoromethyl group enhances solubility in organic solvents, a critical feature for pharmacological applications (). This compound’s unique structure positions it as a candidate for drug discovery, particularly in antiviral and antimicrobial contexts ().

Propriétés

IUPAC Name |

N'-cyano-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8(14)15-5-13/h1-4H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQTUCCONDYPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-3-(trifluoromethyl)benzamidine typically involves the reaction of 3-(trifluoromethyl)benzonitrile with an appropriate amidine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyano-3-(trifluoromethyl)benzamidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Applications De Recherche Scientifique

Chemistry

N-Cyano-3-(trifluoromethyl)benzamidine serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, including:

- Oxidation : Can be oxidized to form oxides.

- Reduction : The cyano group can be reduced to an amine.

- Substitution Reactions : The trifluoromethyl group participates in nucleophilic substitution reactions.

Biology

The compound has been studied for its potential biological activities, particularly in enzyme inhibition. Research indicates that it may inhibit specific enzymes, which could be beneficial in therapeutic contexts. For instance, it has been evaluated for its effects on phospholipase C-γ with an IC50 value of 15 µM, indicating moderate inhibitory activity .

Medicine

Research is ongoing to explore this compound as a potential therapeutic agent for various diseases. Its structural properties suggest that it may interact with biological targets effectively:

- Anti-coagulant Properties : Benzamidine derivatives, including this compound, have shown promise as anti-coagulants by inhibiting factor Xa, which plays a crucial role in the coagulation cascade .

Industrial Applications

In industrial settings, this compound is used in the development of new materials and as a catalyst in various processes. Its unique properties make it suitable for applications requiring high stability and reactivity under specific conditions .

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound exhibited significant inhibition against phospholipase C-γ, suggesting its potential use in therapeutic applications targeting signal transduction pathways .

- Anti-coagulant Development : Research focused on benzamidine derivatives highlighted the effectiveness of compounds like this compound as anti-coagulants through their action on factor Xa, paving the way for novel anticoagulant therapies .

Mécanisme D'action

The mechanism of action of N-Cyano-3-(trifluoromethyl)benzamidine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Comparisons :

- Parent Benzamidine : Lacks the -CF₃ and -CN groups. Synthesized via simpler condensation routes (), but its solubility and reactivity in cyclization reactions are inferior to trifluoromethyl-substituted analogs ().

- N-Substituted Benzamidines (e.g., N-tert-butyl benzamidine): These derivatives undergo metabolic N-oxygenation by cytochrome P450 enzymes, forming amidoximes (). However, the presence of the electron-withdrawing -CN group in N-Cyano-3-(trifluoromethyl)benzamidine may alter its metabolic stability or reactivity.

- Quinazoline Derivatives: Benzamidine reacts with iodoacetamide (IAA) to form 2-substituted quinazolines with high selectivity for primary amide formation ().

Antimicrobial Efficacy :

- The -CF₃ group may similarly enhance target binding or membrane penetration.

- ML336 (Benzamidine Antiviral Scaffold): Inhibits viral RNA synthesis with EC₅₀ values as low as 0.1 µM (). The -CN group in this compound could modulate RNA polymerase inhibition, though its efficacy relative to ML336 requires validation.

Metabolic Stability :

- Benzamidine derivatives with bulky N-substituents (e.g., N-phenyl) resist N-oxygenation but may undergo N-dealkylation ().

Physicochemical Properties

- Solubility: The -CF₃ group significantly improves solubility in polar aprotic solvents like DMF and acetonitrile (), a trait absent in non-fluorinated analogs.

- Stability: ESI-MS studies demonstrate that benzamidine forms stable salts with carboxylate isosteres (). The -CN and -CF₃ groups in this compound may enhance salt formation kinetics or complex stability.

Activité Biologique

Overview

N-Cyano-3-(trifluoromethyl)benzamidine (CAS Number: 1053656-87-3) is a synthetic compound characterized by its unique molecular structure, which includes a cyano group and a trifluoromethyl group attached to a benzamidine core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₃N₃ |

| Molecular Weight | 213.16 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, allowing it to modulate the activity of various biological targets. Notably, the compound has been studied for its role as a competitive inhibitor in enzymatic reactions, particularly involving nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1), which is implicated in several pathological conditions including cancer and inflammation .

Biological Activities

-

Enzyme Inhibition :

- This compound has been identified as a weak competitive inhibitor of certain enzymes. For instance, studies have shown its effectiveness against NPP1, where it competes with natural substrates like ATP .

- The compound's inhibition mechanism involves allosteric modulation, facilitating the dissociation of substrate complexes and altering enzyme kinetics .

-

Receptor Binding :

- Research indicates that this compound can bind to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis. Its binding affinity is enhanced by the presence of the trifluoromethyl group, which stabilizes interactions with hydrophobic pockets in target proteins .

- Therapeutic Potential :

Case Study 1: Inhibition of NPP1

In a study examining the substrate-dependent inhibitory potency of various NPP1 inhibitors, this compound was evaluated alongside traditional inhibitors. The results demonstrated that while it exhibited lower potency compared to some established inhibitors, its unique binding mechanism provided insights into developing more effective therapeutic agents targeting NPP1 .

Case Study 2: Antiviral Activity

In research focused on dengue virus protease inhibitors, this compound was tested for its ability to inhibit the NS2B/NS3 protease complex. Virtual screening indicated that this compound could serve as a lead candidate for further optimization in antiviral drug discovery .

Q & A

Q. Validation Techniques :

- ESI-MS : Detects ionized complexes (e.g., [CPD·benzamidine]⁺) at 10 μM concentrations in acetonitrile, confirming molecular mass .

- ¹H-NMR : Job plot analysis quantifies stoichiometry (e.g., 1:1 complexation) via upfield shifts in proton signals .

Basic: How is the compound characterized using spectroscopic techniques, and what are the critical parameters in interpreting NMR and MS data?

Methodological Answer:

Key Spectroscopic Methods :

- ESI-MS : Operate at 10 μM compound concentration in acetonitrile. Detect [M+H]⁺ ions to confirm molecular weight. Sensitivity to solvent polarity and ion suppression must be controlled .

- ¹H-NMR : Monitor chemical shifts (e.g., position-2 proton in cyclopentane-1,3-dione derivatives) to assess binding interactions. Use Job plots to determine stoichiometry .

- Hyperpolarized NMR : Quantify binding kinetics by measuring relaxation rate constants (R₂,obs) under ligand competition (e.g., benzamidine vs. benzylamine) .

Q. Critical Parameters :

- Solubility : Ensure compounds are fully soluble in acetonitrile or deuterated solvents to avoid aggregation artifacts .

- Temperature : Low-temperature X-ray crystallography (e.g., 17.5 K) preserves labile bonds for accurate charge density studies .

Advanced: How can computational modeling predict the binding interactions of this compound with target enzymes like trypsin?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMOEBA force field with explicit polarization to compute absolute binding free energies. Compare with experimental data (e.g., ΔΔG for benzamidine vs. diazamidine) .

- Computer-Generated Molecular Surfaces : Map electrostatic/hydrophobic interactions at the inhibitor-protein interface (e.g., trypsin’s benzamidine-binding site). Predict substituent effects using qualitative energy assessments .

- Free Energy Perturbation (FEP) : Apply double-decoupling methods to calculate binding affinities for charged systems, ensuring chemical accuracy (±1 kcal/mol) .

Advanced: What methodologies are employed to determine binding affinities and kinetics, especially considering its trifluoromethyl group?

Methodological Answer:

Experimental Approaches :

- Hyperpolarized NMR Competition Assays : Measure R₂,obs values under competing ligands (e.g., benzamidine vs. benzylamine). Higher R₂,obs indicates stronger binding due to trifluoromethyl-enhanced hydrophobicity .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions of the trifluoromethyl group to binding.

- ESI-MS Titration : Detect 1:1 complex stoichiometry in solution phase, validated by NMR .

Key Consideration :

Trifluoromethyl groups increase binding affinity via hydrophobic interactions and electron-withdrawing effects, which can be modulated by solvent polarity .

Advanced: How do structural modifications (e.g., cyano vs. other substituents) impact its biochemical activity, and what experimental approaches are used to assess this?

Methodological Answer:

Substituent Effects :

Q. Experimental Assessment :

- Comparative Binding Studies : Use analogs (e.g., 3,5-bis(trifluoromethyl)benzamidine) in competition assays to quantify substituent contributions .

- SAR Analysis : Synthesize derivatives with varied substituents (e.g., chloro, methoxy) and evaluate inhibitory potency via enzymatic assays (e.g., FXa inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.